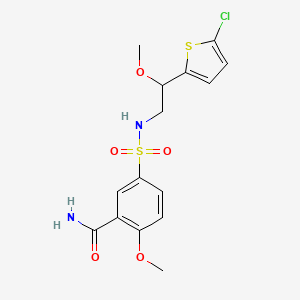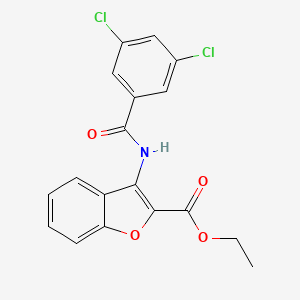![molecular formula C22H23F3N2O B2837353 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)
3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD9496 deacrylic acid phenol is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha. It is a potent and selective antagonist and downregulator of estrogen receptor alpha in vitro and in vivo in estrogen receptor-positive models of breast cancer . This compound has shown significant tumor growth inhibition and is currently being evaluated in clinical trials for its potential benefits in patients with advanced metastatic disease .
Scientific Research Applications
AZD9496 deacrylic acid phenol has several scientific research applications, particularly in the field of breast cancer treatment. It is used as an oral selective estrogen receptor degrader, showing potent anti-estrogen activity in both endocrine-sensitive and endocrine-resistant models of breast cancer . The compound has been studied for its ability to inhibit cell growth, block estrogen receptor activity, and reduce the expression of estrogen receptor-dependent genes . Additionally, AZD9496 deacrylic acid phenol is being explored for its potential use in combination therapies with PI3K pathway and CDK4/6 inhibitors to enhance growth-inhibitory effects .
Mechanism of Action
Target of Action
AZD9496 deacrylic acid phenol, also known as 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol, is a fragment of the target protein ligand of PROTAC ER Degrader-4 . Its primary target is the estrogen receptor alpha (ERα) . ERα is a key driver in over 70% of breast cancers, making it an important therapeutic target .
Mode of Action
AZD9496 is a nonsteroidal small-molecule inhibitor of ERα . It functions as a potent and selective antagonist and downregulator of ERα . Unlike other ER modulators, AZD9496 lacks a phenolic moiety, which mimics the A-ring phenol group of the endogenous ligand estradiol. Instead, it gains its potency through a different series of novel interactions with the ER protein .
Biochemical Pathways
AZD9496 inhibits cell growth and blocks ER activity in the presence or absence of estrogen . It effectively reduces ER levels and ER-induced transcription . It potently inhibits classic estrogen-induced gene transcription, while simultaneously increasing expression of genes negatively regulated by ER, including genes potentially involved in escape pathways of endocrine resistance .
Pharmacokinetics
AZD9496 has shown high oral bioavailability across multiple species . This makes it a more flexible and convenient alternative to other ER antagonists like fulvestrant, which are administered by monthly intramuscular injection .
Result of Action
AZD9496 has demonstrated significant tumor growth inhibition in ER-positive models of breast cancer . It has shown anti-tumor activity in both endocrine-sensitive and endocrine-resistant models . In the presence of estrogen, short-term AZD9496 treatment resulted in tumor growth inhibition and reduced expression of ER-dependent genes .
Action Environment
The efficacy of AZD9496 can be influenced by environmental factors such as the presence or absence of estrogen . It is also important to note that safety precautions should be taken when handling AZD9496, including avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a fragment of the target protein ligand of PROTAC ER Degrader-4 . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the degradation of the estrogen receptor (ER).
Cellular Effects
As a fragment of the target protein ligand of PROTAC ER Degrader-4 , it is likely to influence cell function by modulating the activity of the ER. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its association with PROTAC ER Degrader-4 , it may exert its effects at the molecular level through binding interactions with the ER, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of AZD9496 deacrylic acid phenol involves structure-based design and iterative medicinal chemistry structure-activity relationship studies. The compound is derived from a novel estrogen receptor-binding motif, optimized for potency and oral bioavailability . The synthetic route includes the preparation of (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid .
Chemical Reactions Analysis
AZD9496 deacrylic acid phenol undergoes various chemical reactions, including electrophilic aromatic substitution due to the presence of the phenol group. The hydroxyl substituent of phenol is ortho and para directing, making the aromatic ring strongly activated towards electrophilic aromatic substitution reactions . Common reagents used in these reactions include electrophiles such as halogens, nitro groups, and sulfonic acids. The major products formed from these reactions are typically substituted phenols .
Comparison with Similar Compounds
AZD9496 deacrylic acid phenol is comparable to fulvestrant, another selective estrogen receptor degrader, in its ability to antagonize and degrade estrogen receptor alpha . unlike fulvestrant, AZD9496 deacrylic acid phenol is orally bioavailable, providing a more flexible route of administration . Other similar compounds include tamoxifen and aromatase inhibitors, which also target the estrogen receptor pathway but differ in their mechanisms of action and clinical applications .
Properties
IUPAC Name |
3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNAXIUJPIITK-XUSGNXJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2837274.png)
![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)
![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)


![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)
![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)
![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)


